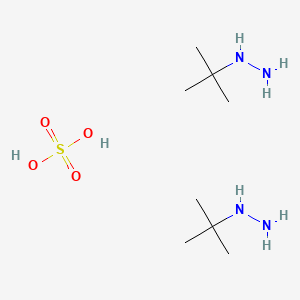

tert-butylhydrazine;sulfuric acid

Descripción

Propiedades

Número CAS |

87327-85-3 |

|---|---|

Fórmula molecular |

C8H26N4O4S |

Peso molecular |

274.38 g/mol |

Nombre IUPAC |

tert-butylhydrazine;sulfuric acid |

InChI |

InChI=1S/2C4H12N2.H2O4S/c2*1-4(2,3)6-5;1-5(2,3)4/h2*6H,5H2,1-3H3;(H2,1,2,3,4) |

Clave InChI |

RCEKVJLKBIKIJV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NN.CC(C)(C)NN.OS(=O)(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Routes for Tert Butylhydrazine Salts

Foundational Synthesis of tert-Butylhydrazine (B1221602) and its Salt Derivatives

The initial synthesis of tert-butylhydrazine typically results in a salt derivative, most commonly the hydrochloride, which serves as a stable precursor for the free base or other salt forms.

While various methods exist for forming hydrazine (B178648) derivatives, a prevalent and economically significant route for tert-butylhydrazine involves the acid-catalyzed reaction of a hydrazine salt with a source of the tert-butyl group, such as tert-butanol (B103910) (t-BuOH). This process can be viewed as a direct alkylation of hydrazine.

A key process involves reacting a hydrazine salt of a hydrohalogenic acid, like hydrazine monohydrochloride (H.HCl), with tert-butanol. google.com This reaction is typically performed in an aqueous medium at elevated temperatures, generally between 80°C and 140°C. google.com The presence of an additional hydrogen halide or a hydrazine dihydrohalogenide is crucial for the reaction to proceed efficiently, quantitatively forming the tertiary butyl hydrazine hydrohalogenide. google.comgoogleapis.com Without the excess acid, the direct reaction between hydrazine monohydrochloride and tert-butanol does not yield the desired product; instead, isobutylene (B52900) is formed from the dehydration of the alcohol. google.com

Another established pathway utilizes methyl tertiary butyl ether (MTBE) as the tert-butylating agent. This method involves reacting a hydrazine hydrohalogenide with MTBE in the presence of an acid catalyst, such as hydrochloric, sulfuric, or p-toluenesulfonic acid. googleapis.com This approach is noted for its high yield (95% or higher) and selectivity, offering an economically advantageous alternative due to the low cost and ease of handling of MTBE. googleapis.com

The table below summarizes findings from process chemistry research on the synthesis of tert-butylhydrazine hydrochloride (TBH·HCl).

| Reactants | Key Conditions | Yield of TBH·HCl | Reference |

|---|---|---|---|

| Hydrazine Hydrochloride (H·HCl), tert-Butanol (t-BuOH), Hydrochloric Acid (HCl) | 100-105°C, 4 hours, aqueous solution | 100% | google.com |

| Hydrazine Hydrate (B1144303), Hydrochloric Acid, Methyl Tertiary Butyl Ether (MTBE) | 100°C, 1 hour, in glass autoclave | 82.5% | google.com |

| Hydrazine Hydrate, Hydrochloric Acid, Sulfuric Acid, Methyl Tertiary Butyl Ether (MTBE) | 90°C, 1 hour | 78.2% | google.com |

The most common precursor, tert-butylhydrazine hydrochloride, is a stable salt. To obtain the free, anhydrous tert-butylhydrazine, a neutralization and isolation process is required. This is typically achieved by treating an aqueous solution of the hydrochloride salt with a strong alkali, such as sodium hydroxide (B78521) (NaOH). google.comorgsyn.org

Upon addition of the strong base, the hydrochloride salt is neutralized, liberating the free tert-butylhydrazine. Due to its limited solubility in the resulting aqueous alkali layer, the tert-butylhydrazine forms a separate upper organic layer. This layer can be physically separated to recover the product. google.com For higher purity, a subsequent distillation of the separated organic layer or a direct dehydration distillation of the entire mixture after adding the alkali can be performed to yield substantially anhydrous, high-purity tert-butylhydrazine. google.com

For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. The synthesis of tert-butylhydrazine salts has been optimized for large-scale manufacturing. A key approach is the use of continuous processing, for instance, employing microchannel reactors. This method allows for rapid reaction rates and better temperature control, which is crucial for minimizing side reactions like the dehydration of tert-butyl alcohol. patsnap.com Continuous production in such reactors can achieve high total yields (85% or more) with a high degree of automation and reduced waste. patsnap.com

From an industrial standpoint, using an aqueous solution of hydrazine hydrohalogenide prepared directly from hydrazine and a hydrohalogenic acid is preferred. googleapis.com The reaction can be conducted batchwise or continuously. google.com To improve process economics, unreacted materials and the solvent are preferably recycled and used again. googleapis.com The reaction of hydrazine hydrohalogenide with the readily available and inexpensive methyl tertiary butyl ether (MTBE) is also highlighted as an economically advantageous and easy-to-handle industrial process. googleapis.com

Advanced Purification and Isolation Strategies for Enhancing Salt Purity

Achieving high purity is critical for the use of tert-butylhydrazine salts as intermediates in applications like pharmaceuticals and agrochemicals. ontosight.ai Advanced purification strategies are therefore employed to remove process-related impurities.

Recrystallization is a standard technique for purifying solid compounds. mt.com However, for tert-butylhydrazine hydrochloride, conventional recrystallization from water presents challenges. The salt's solubility in water is high and does not significantly decrease with a drop in temperature, leading to low yields upon cooling. google.com

A significant impurity often present in crude tert-butylhydrazine hydrochloride is unreacted hydrazine hydrochloride. google.com Specific techniques have been developed to mitigate this contaminant.

One patented method involves a purification process using ferric chloride (FeCl₃) in an ethanol (B145695) solvent. google.com In this procedure, crude tert-butylhydrazine hydrochloride is dissolved in ethanol and cooled to between 0-4°C. Ferric chloride is then added, and the mixture is allowed to react for 1 to 3 hours. google.com It is believed that the ferric chloride selectively reacts with or complexes the hydrazine-related impurities, which can then be removed. After the reaction, immediate filtration and washing the filter cake with cold ethanol yields a purified product. google.com This process has been shown to significantly improve the purity of tert-butylhydrazine hydrochloride to over 98%. google.com

Another strategy involves leveraging solubility differences. By creating a saturated solution of the crude product in water and then cooling it, the high-purity tert-butylhydrazine hydrohalogenide can be precipitated as crystals, allowing for its separation from the more soluble hydrazine hydrohalogenide which remains in the mother liquor. google.com

The following table details an example of a chemical purification process.

| Purification Method | Key Reagents & Conditions | Initial Purity | Final Purity | Yield | Reference |

|---|---|---|---|---|---|

| Chemical Treatment | Ferric Chloride, 70% Ethanol, 0-4°C, 1 hour | 89.36% | 98.71% | 78.06% | google.com |

Advanced Chemical Transformations and Mechanistic Insights

Elucidating Nucleophilic Reactivity of tert-Butylhydrazine (B1221602) Moieties

The nucleophilic character of the tert-butylhydrazine molecule is central to its utility in synthetic chemistry. The presence of two nitrogen atoms with lone pairs of electrons allows it to act as a potent nucleophile, attacking electron-deficient centers to form new carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is harnessed in a variety of mechanistically distinct transformations.

Nucleophilic aromatic substitution (NAS) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com In the context of tert-butylhydrazine, this reaction takes on a unique dimension, involving the formation of a new nitrogen-nitrogen bond. The mechanism of this N-N exchange is highly dependent on the substitution pattern of the aromatic ring. masterorganicchemistry.com

The presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. youtube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The tert-butylhydrazine attacks the carbon atom bearing the leaving group, leading to the formation of this intermediate. The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate and facilitating the subsequent elimination of the leaving group to afford the N-arylated hydrazine (B178648) product. youtube.com

Conversely, in the absence of such activating groups, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. youtube.com This pathway requires a strong base to deprotonate a hydrogen atom ortho to the leaving group, which then departs to form the highly reactive benzyne. Subsequent addition of tert-butylhydrazine to the benzyne yields the final product. youtube.com

Cyclocondensation and condensation reactions are powerful strategies for the synthesis of heterocyclic compounds, and tert-butylhydrazine is a key player in the construction of various nitrogen-containing ring systems. nih.govnih.gov

The reaction of tert-butylhydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com This cyclocondensation reaction typically proceeds with high regioselectivity, which can be influenced by steric factors and the reaction conditions employed. nih.govorganic-chemistry.org For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates in good yields. organic-chemistry.org Similarly, the condensation of α,β-ethylenic ketones with tert-butylhydrazine derivatives can lead to pyrazolines, which can then be oxidized to pyrazoles. mdpi.com

The synthesis of dihydropyrazoles, also known as pyrazolines, can be achieved through the reaction of tert-butylhydrazine with α,β-unsaturated carbonyl compounds. mdpi.com This reaction often proceeds via a Michael addition followed by intramolecular cyclization.

Pyridazinone derivatives can also be synthesized using tert-butylhydrazine. For example, the cyclization of appropriate β-keto acids with hydrazine hydrate (B1144303) is a known method for preparing pyridazinones. researchgate.net While direct use of tert-butylhydrazine in all pyridazinone syntheses is not universally documented, its derivatives and related hydrazine compounds are integral to forming the core pyridazinone structure through reactions with suitable dicarbonyl precursors. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Synthesis using tert-Butylhydrazine

| Starting Material(s) | Reagent | Product Type | Ref. |

| Unsymmetrical enaminodiketones | tert-Butylhydrazine hydrochloride | 4-substituted 1H-pyrazole-5-carboxylates | organic-chemistry.org |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | Pyrazoline | mdpi.com |

| β-keto acids | Hydrazine hydrate | Pyridazinone | researchgate.net |

| Acetylacetaldehyde dimethyl acetal | Borylated hydrazine salt | 1,5- and 1,3-substituted pyrazole | thieme-connect.de |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond with an adjacent carbonyl group. nih.gov tert-Butylhydrazine can be used to form tert-butyl-substituted hydrazides through reaction with carboxylic acid derivatives such as acid chlorides or esters. organic-chemistry.org These reactions typically proceed via nucleophilic acyl substitution.

The resulting hydrazides are themselves versatile intermediates. For example, they can undergo further reactions with aldehydes and ketones to form hydrazones, or they can be cyclized to form various heterocyclic compounds like 1,3,4-oxadiazoles. nih.gov The synthesis of these functionalized structures often involves a condensation step where water is eliminated.

Beyond its role in cyclization reactions, the tert-butylhydrazine moiety can undergo various substitution reactions at its nitrogen atoms.

Alkylation of tert-butylhydrazine can be achieved using alkyl halides. cdnsciencepub.com However, the reaction can be complicated by the potential for elimination reactions, particularly with sterically hindered alkyl halides like tert-butyl bromide, which may favor the formation of isobutene. sciencemadness.org To circumvent this, alternative strategies such as reductive amination or the use of less basic hydrazine derivatives may be employed. The alkylation of tert-butylhydrazones, formed from the reaction of tert-butylhydrazine with aldehydes or ketones, provides a route to N-alkylated azo compounds. cdnsciencepub.com

Acylation of tert-butylhydrazine with acylating agents like acid chlorides or anhydrides readily affords the corresponding acylhydrazides. organic-chemistry.orgkhanacademy.org This reaction is a straightforward and efficient way to introduce an acyl group onto the hydrazine nitrogen.

Cyclocondensation and Condensation Reactions Leading to Diverse Heterocyclic Scaffolds

Redox Chemistry and Electron Transfer Processes

The tert-butyl group can influence the redox properties of molecules to which it is attached. nih.gov In the context of tert-butylhydrazine and its derivatives, the interplay between the electron-donating nature of the tert-butyl group and the redox-active hydrazine moiety can lead to interesting electrochemical behavior.

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. chemrxiv.orgyoutube.com In systems containing tert-butylhydrazine-derived moieties, ET can be initiated by photoexcitation or by applying an electrochemical potential. arxiv.orgchemrxiv.org For instance, in tetrathiafulvalene-tetraazapyrene triads, the incorporation of a tert-butyl group has been shown to significantly affect the redox potentials of the individual components, influencing the intramolecular through-bond interactions between the redox units. nih.gov The tert-butyl group can raise the energy level of the lowest unoccupied molecular orbital (LUMO), thereby altering the electron transfer dynamics within the molecule. nih.gov

The study of electron transfer in these systems often involves techniques like cyclic voltammetry and theoretical calculations to understand the movement of electrons between different parts of the molecule. nih.govchemrxiv.org These investigations provide insights into how the electronic properties of the tert-butylhydrazine fragment can be tuned to control redox processes, which is crucial for the design of new materials with specific electronic functionalities.

Mechanistic and Kinetic Studies of Actinide Reduction (e.g., Neptunium(VI)) by tert-Butylhydrazine

The reduction of actinides is a critical process in nuclear fuel reprocessing. tert-Butylhydrazine (TBH) has been investigated as a reducing agent for neptunium(VI) to neptunium(V) to facilitate the separation of uranium and plutonium.

Kinetic studies performed by spectrophotometry in a nitric acid medium reveal that the reaction rate is dependent on the concentrations of Np(VI), TBH, and H⁺ ions. iaea.org The established rate equation is: -d[Np(VI)]/dt = k[Np(VI)][TBH]⁰·⁹ / [H⁺]⁰·⁷⁵ iaea.org

This equation indicates that the reaction is approximately first order with respect to both Np(VI) and TBH, and the rate decreases as the acidity of the medium increases. The rate constant (k) at 25°C was determined to be 5.44 (mol/L)⁻⁰·¹⁵·min⁻¹, with an activation energy of 61.2 kJ/mol. iaea.org The presence of UO₂²⁺ and Fe³⁺ ions did not have a significant impact on the reaction rate within the studied concentration ranges. iaea.org

Interactive Table: Kinetic Data for Np(VI) Reduction by tert-Butylhydrazine

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 5.44 (mol/L)⁻⁰·¹⁵·min⁻¹ | 25°C in nitric acid |

| Activation Energy (Ea) | 61.2 kJ/mol | - |

| Reaction Order: Np(VI) | 1 | Nitric acid medium |

| Reaction Order: TBH | 0.9 | Nitric acid medium |

| Reaction Order: H⁺ | -0.75 | Nitric acid medium |

Data sourced from a kinetic study of Np(VI) reduction by tert-butyl hydrazine in nitric acid media. iaea.org

Theoretical studies using Density Functional Theory (DFT) have provided further insight into the reduction mechanism. dntb.gov.ua These computational analyses help elucidate the reaction pathways and electronic structures of the transient species involved, complementing the experimental kinetic data. dntb.gov.uaconsensus.app

Generation of Alkyl Radicals via Oxidative Pathways Involving tert-Butylhydrazine

tert-Butylhydrazine can serve as a precursor for generating alkyl radicals through oxidative processes. The oxidation of t-butylhydrazine can lead to the formation of various products, including nitrogen and t-butyl alcohol, which suggests the involvement of radical intermediates. rsc.org The generation of a tert-butyl radical from a tert-butyl group often proceeds via the formation of a tert-butoxyl radical (t-BuO•). mdpi.com

This tert-butoxyl radical is a key intermediate that can undergo β-methyl scission, a fragmentation process that yields a methyl radical and a ketone. mdpi.com While tert-butyl hydroperoxide is a more common source for these radicals in laboratory settings, the underlying principle of radical generation from a tert-butyl moiety is applicable. mdpi.comnih.gov The formation of alkyl radicals is a cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon bonds through processes like C-H functionalization and halogen-atom-transfer (XAT). iu.eduiu.eduresearchgate.net The oxidative pathway for tert-butylhydrazine can be initiated by various means, including chemical oxidants or electrochemical methods, leading to the formation of the critical radical species. rsc.orgbohrium.com

Catalytic and Photochemical Activation in tert-Butylhydrazine Chemistry

Cerium Photocatalysis for Decarboxylative Hydrazination Reactions

A notable advancement in hydrazine chemistry involves the use of cerium photocatalysis for the decarboxylative hydrazination of carboxylic acids. nih.govsunderland.ac.uk This method provides a mild and efficient route to synthesize valuable hydrazine derivatives. nih.govrsc.org In this process, an inexpensive cerium salt (e.g., CeCl₃·7H₂O) acts as a photocatalyst, absorbing visible light (typically from a blue LED) to initiate the reaction. nih.govrsc.org

The reaction couples carboxylic acids with an azo compound like di-tert-butylazodicarboxylate (DBAD). nih.govnih.gov The proposed mechanism involves the formation of a cerium(III) carboxylate complex. Upon photoexcitation, a ligand-to-metal charge transfer (LMCT) occurs, leading to the generation of a carboxyl radical, which then rapidly loses CO₂ to form an alkyl radical. This alkyl radical subsequently reacts with DBAD to yield the final protected hydrazine product. researchgate.net The reaction demonstrates broad substrate scope, tolerating various functional groups. nih.gov

Interactive Table: Examples of Cerium-Catalyzed Decarboxylative Hydrazination

| Carboxylic Acid Substrate | Product Yield |

|---|---|

| 4-(4-methoxyphenyl)butyric acid | 90% |

| 4-Phenylbutyric acid | 54% |

| 4-(4-chlorophenyl)butyric acid | 57% |

| (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | 52% |

Yields obtained using CeCl₃·7H₂O (10 mol%), DBAD (1.5 equiv.), and Cs₂CO₃ (20 mol%) in MeCN under blue LED irradiation. nih.gov

Influence of Acidic (e.g., Sulfuric Acid) and Basic Media on Reaction Kinetics and Regioselectivity

The acidity or basicity of the reaction medium can significantly influence the kinetics and selectivity of reactions involving tert-butylhydrazine. longdom.orgresearchgate.net In acidic conditions, such as in the presence of sulfuric acid, the hydrazine moiety can be protonated. This protonation affects the electronic properties and reactivity of the molecule.

For instance, in the reduction of Neptunium(VI) by tert-butylhydrazine, the reaction rate is inversely proportional to the concentration of H⁺ ions, as shown by the negative order of reaction with respect to [H⁺]. iaea.org This indicates that protonation of the hydrazine likely deactivates it towards the reduction process, slowing the reaction down in highly acidic solutions.

Conversely, in basic media, the deprotonation of the hydrazine can enhance its nucleophilicity. In the cerium-catalyzed decarboxylative hydrazination, a base (cesium carbonate) is used, suggesting its role in the catalytic cycle, possibly to facilitate the formation of the initial cerium-carboxylate complex. nih.govresearchgate.net The concentration of acid or base can therefore be a critical parameter to control reaction pathways, influencing whether a reaction proceeds, its rate, and potentially its regioselectivity by altering the state of the reactants and intermediates. longdom.orgfrontiersin.orgmdpi.com

Computational and Theoretical Chemistry in Mechanistic Elucidation

Density Functional Theory (DFT) Applications for Reaction Pathways, Electronic Structures, and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions involving tert-butylhydrazine and its derivatives. consensus.appmdpi.com DFT calculations allow for the detailed exploration of reaction pathways, the characterization of transition states, and the analysis of the electronic structure of reactants, intermediates, and products. nih.govresearchgate.netnih.gov

In the context of actinide reduction, DFT studies have been applied to understand the reduction of Np(VI) by tert-butylhydrazine. dntb.gov.ua These theoretical investigations provide insights into the molecular geometries and electronic properties of the species involved, helping to rationalize the experimentally observed kinetics and reaction outcomes. dntb.gov.ua By calculating the energies of different potential intermediates and transition states, researchers can map out the most favorable reaction coordinate. rsc.org

Furthermore, DFT is used to explain selectivity in various reactions. For example, calculations can predict how the electronic structure of a radical or a catalyst influences the regioselectivity or stereoselectivity of a reaction. mdpi.comnih.gov Fukui functions and Natural Bond Orbital (NBO) analysis, derived from DFT calculations, can pinpoint reactive sites on a molecule and describe charge distribution and orbital interactions, respectively, offering a deeper understanding of why certain products are formed preferentially. nih.govresearchgate.net

Advanced Kinetic Studies using Transition State Theory (TST)

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along the reaction coordinate. mdpi.comwikipedia.orglibretexts.org This theory is instrumental in calculating key thermodynamic parameters of a reaction, such as the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡). wikipedia.org

In the context of hydrazine chemistry, TST has been employed to investigate the kinetics and mechanisms of various reactions, particularly those relevant to propulsion and combustion. For instance, a comprehensive review of hydrazine-based fuels highlights the use of ab initio molecular orbital theory, based on methods like UCCSD(T), to estimate the rate constants of reactions involving hydrazine (N₂H₄) and its methylated derivatives with oxidizers like dinitrogen tetroxide (N₂O₄). mdpi.com These studies elucidate the spontaneous ignition pathways by identifying the transition states and calculating the energy barriers for various elementary reaction steps. mdpi.com For example, the reaction between N₂O₄ and N₂H₄ to form N₂H₃NO and HNO₃ is shown to be initiated by the attack of an isomer of N₂O₄ (ONONO₂) on the hydrazine molecule, with the rate constants for such reactions being estimated over a wide temperature range using TST. mdpi.com

Another example involves the theoretical study of the SNAr reaction between 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and hydrazine. researchgate.net Computational analysis of the transition state structures reveals the presence of specific interactions, such as hydrogen bonding, that influence the reaction rate. researchgate.net The study highlights how the orientation of the nucleophile and electrophile in the transition state can lead to phenomena like the alpha effect, where hydrazine exhibits enhanced reactivity compared to what would be expected based on its basicity alone. researchgate.net

The following table summarizes key parameters often determined through TST analysis, though specific values for tert-butylhydrazine;sulfuric acid are not available.

| Parameter | Description | Significance in Reaction Kinetics |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The energy difference between the transition state and the reactants. | Determines the overall rate of the reaction; a lower ΔG‡ corresponds to a faster reaction. |

| ΔH‡ (Enthalpy of Activation) | The difference in enthalpy between the transition state and the reactants. | Relates to the energy barrier of the reaction, often associated with bond breaking and formation. |

| ΔS‡ (Entropy of Activation) | The difference in entropy between the transition state and the reactants. | Reflects the change in order/disorder upon reaching the transition state. A negative value suggests a more ordered transition state. |

Molecular Dynamics Simulations for Dynamic Chemical Processes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-evolution of chemical systems at the atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as solvation, conformational changes, and transport properties.

While specific MD simulations for "this compound" are not documented, studies on hydrazine and its derivatives in aqueous environments provide valuable parallels. For example, MD simulations have been used to investigate the diffusion properties and hydration structure of hydrazine in liquid and supercritical water. nih.gov These simulations reveal that under ambient conditions, a hydrazine molecule is hydrated by approximately 24 water molecules, with each nitrogen atom accepting about 1.6 hydrogen bonds. nih.gov The hydration number is observed to decrease with increasing temperature and increase with system density in the supercritical region. nih.gov

MD simulations are also instrumental in understanding the behavior of more complex hydrazine derivatives. In the field of medicinal chemistry, MD simulations have been employed to study the interactions of hydrazide-hydrazone derivatives with biological targets. mdpi.com For instance, simulations of potent antimicrobial hydrazide-hydrazones with DNA gyrase B have been used to calculate binding free energies using the molecular mechanics-generalized born surface area (MM/GBSA) method, providing a rationale for their observed biological activity and guiding the design of new drug candidates. mdpi.com

The data table below, based on a study of hydrazine hydration, illustrates the type of information that can be extracted from MD simulations. nih.gov

| Condition | Hydration Number | H-Bonds per Nitrogen |

|---|---|---|

| Ambient | ~24 | ~1.6 |

| Supercritical (873 K, 0.1 g cm⁻³) | ~2 | N/A |

Computational Analysis of Regioselectivity in Synthesis

Many chemical reactions involving substituted reactants can potentially yield multiple constitutional isomers, and predicting the predominant product, or the regioselectivity, is a central theme in organic synthesis. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the regioselectivity of such reactions.

The synthesis of pyrazoles from the reaction of β-dicarbonyl compounds or their equivalents with substituted hydrazines is a classic example where regioselectivity is a key consideration. While no specific studies on tert-butylhydrazine in this context are available, research on similar systems provides a clear framework for how these analyses are conducted. For instance, the one-pot condensation of active methylene (B1212753) reagents with phenylisothiocyanate and substituted hydrazines (methyl- and benzyl-hydrazine) has been shown to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov Computational studies, including semi-empirical calculations, can provide a structural rationale for the observed selectivity and even explain differences in the physical properties, such as chromatographic behavior, of the resulting isomers. nih.gov

In a similar vein, the reaction of acetylenic ketones with substituted hydrazines has been reported to be highly regioselective, affording essentially single pyrazole isomers in excellent yields, irrespective of the nature of the substituents. thieme-connect.de DFT calculations are often employed in such cases to model the potential reaction pathways leading to the different regioisomers. By calculating the activation energies for the transition states of each pathway, the kinetically favored product can be predicted.

A hypothetical example of a DFT study on the regioselective addition of a hydrazine to an unsymmetrical ketone is presented in the table below.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Attack at Carbonyl Carbon 'a' | 15.2 | Product from Pathway A |

| Attack at Carbonyl Carbon 'b' | 18.5 |

This type of computational analysis is crucial for rationalizing experimental outcomes and for the predictive design of synthetic routes to complex molecules.

Structural Elucidation and Conformational Analysis of Tert Butylhydrazine Derivatives

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of tert-butylhydrazine (B1221602) sulfate (B86663) would be significantly influenced by a network of intermolecular forces, primarily strong hydrogen bonds. The hydrazinium (B103819) cation possesses multiple hydrogen bond donors (the -NH₃⁺ and -NH- groups), while the sulfate anion acts as a hydrogen bond acceptor.

Additionally, while less dominant than hydrogen bonding, van der Waals forces involving the bulky tert-butyl group would play a role in the crystal packing. C-H···O or C-H···π interactions, if any aromatic moieties were present, are generally weaker but can contribute to the stability of the crystal lattice. However, in the absence of aromatic rings, the focus remains on the powerful influence of hydrogen bonding and steric effects of the tert-butyl group.

Table 1: Predicted Intermolecular Interactions in tert-Butylhydrazine Sulfate

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | -NH₃⁺, -NH- | O (Sulfate) | Primary determinant of the crystal lattice, forming a 3D network. |

| Van der Waals Forces | tert-butyl group | Neighboring ions | Secondary role in stabilizing the crystal structure. |

The conformation of the tert-butylhydrazinium cation in the solid state would be of significant interest. The bulky tert-butyl group exerts considerable steric influence, which can dictate the torsional angles within the molecule. upenn.edulibretexts.org The orientation of the tert-butyl group relative to the hydrazinium moiety would be a key stereochemical feature.

In related structures, the tert-butyl group typically adopts a staggered conformation to minimize steric strain. libretexts.orgupenn.edu The specific conformation observed in the crystal would be a balance between these intramolecular steric demands and the optimization of intermolecular hydrogen bonding within the crystal lattice. The N-N bond length and the C-N-N bond angle would also be important parameters, likely influenced by the protonation state and the hydrogen bonding environment.

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are invaluable for elucidating the structure of compounds in both solution and solid states.

¹H and ¹³C NMR spectroscopy would be primary tools for confirming the structure of tert-butylhydrazine sulfate in solution.

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic sharp singlet, typically integrating to nine protons. chemicalbook.comuobasrah.edu.iq The chemical shift of this signal would be influenced by the adjacent positively charged nitrogen. The protons on the nitrogen atoms would likely appear as broader signals due to exchange with the solvent and quadrupolar relaxation of the ¹⁴N nuclei. Their chemical shifts would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show two distinct signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. rsc.orgresearchgate.net The chemical shifts of these carbons provide further confirmation of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for tert-Butylhydrazinium Cation

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C(CH₃)₃ | ~1.3 | ~30 |

| -C(CH₃)₃ | ~1.3 | ~50 (quaternary) |

| -NH-NH₃⁺ | Variable, broad | - |

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions. illinois.eduutsouthwestern.eduucl.ac.uksigmaaldrich.com

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of tert-butylhydrazine sulfate would be expected to show characteristic absorption bands for the N-H bonds of the hydrazinium group, the C-H bonds of the tert-butyl group, and the S-O bonds of the sulfate anion. researchgate.netnist.govresearchgate.net The N-H stretching vibrations would likely appear as a broad band in the region of 3000-3400 cm⁻¹, indicative of hydrogen bonding. The sulfate group would exhibit strong, characteristic absorptions around 1100 cm⁻¹. nist.gov

Table 3: Predicted IR Absorption Bands for tert-Butylhydrazine Sulfate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Hydrazinium) | Stretching | 3000-3400 (broad) |

| C-H (tert-butyl) | Stretching | 2850-2970 |

| S-O (Sulfate) | Stretching | ~1100 (strong) |

Mass spectrometry (MS) would confirm the molecular weight of the constituent ions. Using a soft ionization technique like electrospray ionization (ESI), the positive ion mode would detect the tert-butylhydrazinium cation at an m/z corresponding to its molecular weight. The negative ion mode would show the sulfate or bisulfate anion. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. nih.govresearchgate.netresearchgate.net

Theoretical Approaches to Structure and Interaction Analysis

In the absence of experimental crystal structure data, theoretical methods such as Density Functional Theory (DFT) can be employed to predict the geometry and electronic structure of tert-butylhydrazine sulfate. Computational modeling can provide insights into the most stable conformation of the tert-butylhydrazinium cation and the nature of the hydrogen bonding interactions with the sulfate anion.

These calculations can predict bond lengths, bond angles, and torsional angles, as well as the energies of different possible conformations. upenn.eduupenn.edu Furthermore, theoretical calculations can simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to validate the computed structures. Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of the hydrogen bonds between the cation and anion.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The Hirshfeld surface is defined as the isosurface where the contribution of the promolecule to the procrystal electron density is exactly 0.5.

The surface can be mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The dnorm visualization highlights regions of significant intermolecular contact; negative values (red regions) indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while positive values (blue regions) indicate longer contacts, and white regions represent contacts around the van der Waals separation.

This analysis can be exemplified by the study of m-xylylenediaminium sulfate, C₈H₁₄N₂²⁺·SO₄²⁻. In this salt, the m-xylylenediaminium cations are linked to the sulfate anions through N—H···O hydrogen bonds. The Hirshfeld surface mapped over dnorm for this compound clearly shows red spots indicating these strong hydrogen-bonding interactions. nih.govnih.gov

Table 1: Quantification of Intermolecular Contacts for m-Xylylenediaminium Sulfate via Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) | Key Features in Fingerprint Plot |

| H···O/O···H | 51.4 | Two sharp, symmetric spikes, indicative of strong N—H···O and C—H···O hydrogen bonds. nih.gov |

| H···H | 32.1 | A large, diffuse region in the middle of the plot, characteristic of van der Waals contacts. nih.gov |

| C···H/H···C | - | Appears as "wings" in the plot. |

| O···O | - | Present at larger di and de values. nih.gov |

Data derived from the analysis of a related sulfate salt and is representative of the type of data obtained from such an analysis. nih.gov

In a hypothetical analysis of tert-butylhydrazinium sulfate, one would expect the N—H···O hydrogen bonds between the hydrazinium cation and the sulfate anion to be the dominant interactions, appearing as sharp spikes in the O···H/H···O portion of the fingerprint plot. The bulky tert-butyl group would likely contribute significantly to the H···H contacts.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Interaction Strengths

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and intermolecular interactions. researchgate.netresearchgate.neteurjchem.com This theory is based on the topological analysis of the electron density, where critical points (points where the gradient of the electron density is zero) are located and classified.

A bond critical point (BCP) found between two atoms is indicative of an interaction pathway. The properties of the electron density at the BCP, such as its magnitude (ρ(r)BCP) and the Laplacian of the electron density (∇²ρ(r)BCP), provide quantitative information about the strength and nature of the interaction.

Electron Density (ρ(r)BCP): The value of ρ(r) at the BCP correlates with the strength of the bond; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)BCP): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r)BCP < 0) and closed-shell interactions (∇²ρ(r)BCP > 0), which include ionic bonds, hydrogen bonds, and van der Waals interactions.

Further insight is gained from the local energy densities at the BCP: the kinetic energy density (G(r)BCP) and the potential energy density (V(r)BCP). The total energy density (H(r)BCP = G(r)BCP + V(r)BCP) is particularly useful for hydrogen bonds. A negative H(r)BCP suggests a significant covalent character, typical of strong hydrogen bonds, while a positive H(r)BCP indicates a predominantly electrostatic interaction.

A QTAIM analysis of an energetic ionic salt, bis(ammonium) 2,2'-dinitramido-5,5'-bis(1-oxa-3,4-diazolate) dihydrate, provides a good example of how this method is used to assess intermolecular bonding. nih.gov The study revealed a network of classical hydrogen bonds, π-bonding interactions, and even weak O···O interactions, all characterized by the topological properties at their respective BCPs.

Table 2: Representative QTAIM Parameters for Intermolecular Interactions in an Ionic Salt

| Interaction Type | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | H(r)BCP (a.u.) | Nature of Interaction |

| Strong H-bond | ~0.1 - 0.2 | > 0 | < 0 | Partially covalent character |

| Moderate H-bond | ~0.02 - 0.1 | > 0 | ~ 0 or > 0 | Mostly electrostatic |

| Weak H-bond | < 0.02 | > 0 | > 0 | Electrostatic |

| van der Waals | < 0.01 | > 0 | > 0 | Electrostatic |

This table presents typical ranges for QTAIM parameters based on published studies of ionic salts and is illustrative of the data that would be obtained for tert-butylhydrazinium sulfate. nih.govnih.gov

For tert-butylhydrazinium sulfate, a QTAIM analysis would precisely quantify the strength of the N—H···O hydrogen bonds between the cation and the sulfate anion. It would likely show that these are strong, closed-shell interactions with some degree of covalent character. The analysis would also identify and characterize weaker C—H···O and van der Waals interactions involving the tert-butyl group, providing a complete and quantitative picture of the forces governing the crystal structure.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of tert-butylhydrazine (B1221602), providing powerful separation capabilities. Due to the compound's polarity and lack of a strong chromophore, direct analysis can be challenging. Therefore, derivatization is a common strategy in both liquid and gas chromatography to improve volatility, thermal stability, and detector response.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of tert-butylhydrazine, particularly when paired with pre-column derivatization. This approach chemically modifies the analyte before it enters the HPLC column, converting it into a derivative that is more easily detected, typically by UV-Visible or fluorescence detectors. thermofisher.com

A specific method for the determination of tert-butylhydrazine hydrochloride involves pre-column derivatization using benzaldehyde (B42025). patsnap.com In this process, benzaldehyde reacts with tert-butylhydrazine to form a stable hydrazone derivative that possesses a strong chromophore, allowing for sensitive UV detection. The reaction is typically carried out at a controlled pH and temperature to ensure complete derivatization. patsnap.com This method is effective in separating the tert-butylhydrazine derivative from potential impurities, including hydrazine (B178648) hydrochloride, which can be present from the synthesis process. patsnap.com The separation is commonly achieved on a reversed-phase C18 column with a mobile phase consisting of a methanol-water mixture. patsnap.com

The conditions for this analysis are well-documented, ensuring accuracy and reliability. patsnap.com The use of an external standard method allows for the creation of a standard curve, plotting the derivative's peak area against known concentrations of a tert-butylhydrazine hydrochloride reference standard to calculate the content in a sample. patsnap.com

Table 1: HPLC Method for tert-Butylhydrazine Hydrochloride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Benzaldehyde | patsnap.com |

| Reaction Conditions | pH 5.0, 30°C, 90 minutes | patsnap.com |

| Chromatographic Column | Hypersil BDS C18 (5 µm, 4.6 x 250 mm) | patsnap.com |

| Mobile Phase | 70%-100% (v/v) Methanol (B129727) aqueous solution | patsnap.com |

| Flow Rate | 0.8-1.2 mL/min | patsnap.com |

| Detection Wavelength | 298 nm | patsnap.com |

| Column Temperature | 25-35°C | patsnap.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing tert-butylhydrazine. However, due to the high polarity, low molecular weight, and potential for thermal degradation of hydrazine compounds, direct GC analysis is often impractical. chrom-china.com Derivatization is therefore a critical step to increase the analyte's volatility and thermal stability, reduce its polarity, and generate a derivative with stable physical and chemical properties suitable for GC analysis. chrom-china.comgcms.cz

Several derivatization strategies used for hydrazine can be applied to tert-butylhydrazine. A common approach involves reaction with a ketone, such as acetone (B3395972), to form the corresponding acetone azine. acs.orgnih.gov This derivative is more volatile and stable, allowing for analysis by headspace GC-MS, which is particularly useful for determining trace levels of hydrazine in various matrices. nih.gov Another effective derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with hydrazine to form an organic derivative that can be extracted and analyzed by GC-MS. researchgate.net

The choice of derivatization reagent and reaction conditions is optimized to ensure a rapid and complete reaction, leading to a single, stable product for reliable quantification. acs.orgresearchgate.net GC-MS provides high selectivity and sensitivity, allowing for confident identification and quantification of the tert-butylhydrazine derivative. researchgate.net

Table 2: GC Derivatization Strategies for Hydrazine Analysis

| Derivatization Reagent | Derivative Formed | Analytical Technique | Key Advantages | Reference |

|---|---|---|---|---|

| Acetone | Acetone Azine | Headspace GC-MS | Excellent sensitivity (LOQ as low as 0.1 ppm) | nih.gov |

| ortho-Phthalaldehyde (OPA) | Phthalazine derivative | GC-MS | High sensitivity for trace analysis in water | researchgate.net |

| Benzaldehyde | Benzaldehyde hydrazone | CGC | Applicable for Capillary Gas Chromatography | researchgate.net |

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. shimadzu.com It is an ideal method for analyzing the components of tert-butylhydrazine;sulfuric acid, as it can separately determine the tert-butylhydrazine cation and the sulfate (B86663) anion.

For the analysis of the tert-butylhydrazine cation, a technique known as ion-pair chromatography (IPC) can be employed. researchgate.net IPC is an alternative to traditional ion-exchange chromatography and is effective for separating various hydrazine compounds. In this method, an ion-pair reagent, such as sodium octylsulfonate, is added to the mobile phase. This reagent forms a neutral ion-pair with the positively charged tert-butylhydrazine cation, allowing it to be retained and separated on a hydrophobic reversed-phase column. researchgate.net

For the quantification of the sulfate anion, standard anion-exchange chromatography is used. shimadzu.comintertek.com The sample is introduced into the IC system, and the anions are separated on a column packed with an anion-exchange resin. A typical eluent for anion analysis is a solution of sodium carbonate and sodium bicarbonate. nih.gov Detection is usually achieved using a conductivity detector, which measures the change in electrical conductivity as the separated ions elute from the column. shimadzu.com To enhance sensitivity, a suppressor is used post-column to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte anions. nih.gov

Table 3: Ion Chromatography Methods for Cation and Anion Analysis

| Analyte | Chromatography Method | Typical Column | Typical Eluent/Reagent | Detection | Reference |

|---|---|---|---|---|---|

| tert-Butylhydrazine Cation | Ion-Pair Chromatography (IPC) | Hydrophobic Silica (e.g., C16) | Ammonium acetate (B1210297) buffer with sodium octylsulfonate | Amperometric or UV | researchgate.net |

| Sulfate Anion | Anion-Exchange Chromatography | Anion-Exchange Resin (e.g., Metrohm Metrosep A Supp) | Sodium Carbonate / Sodium Bicarbonate | Suppressed Conductivity | shimadzu.comnih.gov |

Spectrophotometric Methods for Kinetic and Concentration Studies

Spectrophotometry offers a simple, cost-effective, and rapid method for determining the concentration of tert-butylhydrazine, often employed for kinetic studies and routine quality control. scholarsresearchlibrary.com These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being directly proportional to the concentration of the analyte. mt.com

The most widely used spectrophotometric method for hydrazine and its derivatives involves a condensation reaction with p-dimethylaminobenzaldehyde (p-DAB). scholarsresearchlibrary.comresearchgate.net In an acidic medium, tert-butylhydrazine reacts with p-DAB to form a yellow-colored azine derivative (a hydrazone). mt.comresearchgate.net This product exhibits a maximum absorbance at a specific wavelength, typically around 458 nm, which can be measured with a UV/VIS spectrophotometer. scholarsresearchlibrary.commt.com

The method is highly sensitive and follows Beer's law over a specific concentration range, allowing for accurate quantification. scholarsresearchlibrary.comresearchgate.net Validation of the method establishes its specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.com For instance, validated methods for hydrazine have demonstrated linearity across a range of 0.2 µg/g to 27.0 µg/g with LOD and LOQ values of 0.2 µg/g and 0.6 µg/g, respectively. scholarsresearchlibrary.com Another spectrophotometric approach involves the oxidation of hydrazine by a known excess of bromine, which bleaches the dye methyl red; the amount of unreacted bromine is then determined to quantify the initial hydrazine concentration. niscpr.res.in

Table 4: Spectrophotometric Determination Methods for Hydrazine

| Reagent | Principle | Wavelength (λmax) | Key Features | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (p-DAB) | Forms a yellow azine derivative in acidic medium. | ~458 nm | Widely used, sensitive, stable color. | scholarsresearchlibrary.commt.comresearchgate.net |

| Bromine and Methyl Red | Hydrazine reduces bromine; unreacted bromine bleaches methyl red dye. | 515 nm | Indirect determination; high molar absorptivity. | niscpr.res.in |

| Trinitrobenzenesulfonic Acid (TNBSA) | Forms different colored chromogens with hydrazine and hydrazides. | 570 nm (for hydrazine) | Allows for simultaneous determination in mixtures with hydrazides. | nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Essential Chemical Building Blocks in Complex Molecule Synthesis

The reactivity of the hydrazine (B178648) functional group, combined with the steric and electronic effects of the tert-butyl group, makes tert-butylhydrazine (B1221602) a valuable precursor in the synthesis of a wide array of complex molecules.

Tert-butylhydrazine is a key intermediate in the production of various fine chemicals, particularly in the agrochemical sector. cymitquimica.com It serves as a fundamental building block for a class of insecticides known as N-tert-butyl-N,N'-diacylhydrazines, which act as nonsteroidal ecdysone (B1671078) agonists. nih.govmdpi.com These compounds interfere with the molting process of certain insects, offering a targeted and environmentally benign approach to pest control. nih.gov

A prominent example is tebufenozide (B1682728) , a widely used insecticide. The synthesis of tebufenozide and its analogues involves the use of tert-butylhydrazine. nih.govgrowingscience.comnih.gov Similarly, tert-butylhydrazine is a precursor in the synthesis of other pesticides, including pyridaben and fenpyroximate (B127894) . google.comfrontiersin.orgfao.orgnih.gov Pyridaben is a broad-spectrum acaricide and insecticide, frontiersin.orgnih.gov while fenpyroximate is an acaricide that inhibits mitochondrial electron transport. fao.orgnih.gov The synthesis of these complex molecules highlights the role of tert-butylhydrazine as a crucial starting material for creating specialized, high-value chemical products. Although widely used as an intermediate in the chemical industry, specific examples of its direct use in the synthesis of active pharmaceutical ingredients are not extensively detailed in the provided research. nicesynth-chem.comgoogle.com

Table 1: Examples of Fine Chemicals Synthesized Using tert-Butylhydrazine

| Compound Name | Chemical Class | Application |

|---|---|---|

| Tebufenozide | N,N'-diacylhydrazine | Insecticide (Ecdysone Agonist) nih.govmdpi.com |

| Pyridaben | Pyridazinone | Acaricide, Insecticide google.comfrontiersin.org |

| Fenpyroximate | Pyrazole (B372694) | Acaricide fao.orgnih.gov |

Nitrogen-containing heterocycles are of immense interest in medicinal chemistry and materials science due to their presence in a vast number of natural products and synthetic compounds with diverse biological and physical properties. researchgate.net Tert-butylhydrazine serves as a valuable reagent for constructing these ring systems.

The most notable application is in the synthesis of pyrazole derivatives . sigmaaldrich.com Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of tert-butylhydrazine with appropriate diketones or other precursors leads to the formation of N-tert-butylated pyrazoles. For instance, tert-butylhydrazine hydrochloride has been utilized in the synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole and various 1,3,4,5-tetrasubstituted pyrazole derivatives. sigmaaldrich.com These compounds can then be further elaborated to generate diverse chemical libraries for drug discovery and other research purposes. The tert-butyl group can be advantageous in these structures, influencing their solubility, stability, and biological activity. The synthesis of diphosphinohydrazines has also been reported using tert-butylhydrazine hydrochloride. sigmaaldrich.com

Reagents in Redox Control and Process Chemistry

The hydrazine moiety in tert-butylhydrazine can participate in redox reactions, acting as a reducing agent. This property has been explored in specialized industrial processes.

The PUREX (Plutonium and Uranium Recovery by Extraction) process is the primary method for reprocessing spent nuclear fuel. nih.gov This process involves the separation of uranium and plutonium from fission products. A critical step in the PUREX process is the reduction of Pu(IV) to Pu(III) to enable its separation from uranium. nih.gov Various reducing agents, including hydrazine and its derivatives, have been investigated and used for this purpose. nih.govfao.org Hydrazine is used to stabilize other reducing agents and to scavenge nitrous acid, which can interfere with the separation process. cymitquimica.com

While hydrazine and derivatives like monomethylhydrazine (MMH) have been applied in reprocessing, the direct and routine use of tert-butylhydrazine or its sulfuric acid salt as a selective reducing agent in the PUREX process is not explicitly documented in the available research. cymitquimica.comfao.org The search for new reducing agents is ongoing to improve the efficiency and safety of the process, with a focus on non-salt-forming reductants. cymitquimica.comfao.org

Contributions to Advanced Materials and Polymer Science

The development of new polymers with tailored properties is a significant area of materials science. Monomers with specific functional groups are the building blocks for these advanced materials.

Gas hydrates are ice-like crystalline structures that can form in oil and gas pipelines, leading to blockages. Kinetic hydrate (B1144303) inhibitors (KHIs) are polymeric additives that delay the formation of these hydrates. These polymers are typically water-soluble and possess amphiphilic properties. Common commercial KHIs are based on monomers such as N-vinylpyrrolidone and N-vinylcaprolactam. nih.gov

Based on the available search results, there is no information to suggest that tert-butylhydrazine;sulfuric acid is used as a monomer unit for the development of kinetic hydrate inhibitors. The research on KHIs focuses on other classes of polymers, and the literature does not indicate the incorporation of tert-butylhydrazine into these polymer backbones.

Precursors for Organometallic and Inorganic Compound Synthesis

While tert-butylhydrazine itself is not typically used as a direct ligand in large-scale organometallic synthesis, its derivatives, primarily Schiff bases and hydrazones, are valuable precursors for creating sophisticated coordination complexes. The tert-butyl group in these ligands provides steric bulk, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

The synthesis pathway generally involves a preliminary step where tert-butylhydrazine is reacted with a suitable aldehyde or ketone to form a hydrazone or a related Schiff base ligand. This ligand, which incorporates the N-N bond and the tert-butyl group, is then reacted with a metal salt to form the final organometallic or inorganic compound.

Research has shown the successful synthesis of various transition metal complexes using ligands derived from tert-butylated hydrazine structures. For example, Schiff base ligands prepared by reacting aldehydes with hydrazine derivatives can act as tetradentate ligands, coordinating with metal ions like Cr(III), Mn(III), and Fe(III) to form octahedral complexes researchgate.net. The presence of the bulky tert-butyl substituent on the ligand backbone is a key factor in stabilizing these structures. Similarly, other studies have reported the formation of copper(I) complexes from (E)-2-(tert-butyl)-N,N-diethyldiazene-1-carbothioamide, where the tert-butyl group is integral to the ligand structure nih.gov. The synthesis of metal complexes with ligands such as 2,6-Di-tert-butyl-p-quinone 1'-phthalazinylhydrazone further illustrates the utility of incorporating the tert-butylhydrazine motif into larger, multidentate ligand systems for coordination chemistry researchgate.net.

These examples demonstrate that the derivatization of tert-butylhydrazine is a key strategy for its application in synthesizing novel organometallic and inorganic compounds with tailored properties.

Table 1: Examples of Ligands Derived from tert-Butyl Hydrazine Moiety for Metal Complex Synthesis

| Ligand Type | Specific Example | Metal Ions Complexed |

| Schiff Base Ligand | Product of 5-tert-butyl-2-hydroxy-3-(3-phenylpent-3-yl) benzaldehyde (B42025) and thiodihydrazide | Cr(III), Mn(III), Fe(III) researchgate.net |

| Diazene Carbothioamide | (E)-2-(tert-butyl)-N,N-diethyldiazene-1-carbothioamide | Cu(I) nih.gov |

| Phthalazinylhydrazone | 2,6-Di-tert-butyl-p-quinone 1′-phthalazinylhydrazone | Transition Metals researchgate.net |

Derivatization for Functional Materials and Bioactive Agents

The reactivity of the hydrazine group in tert-butylhydrazine makes it an excellent starting point for derivatization, leading to the creation of advanced functional materials and potent bioactive molecules.

Synthesis of Fluorescent Compounds with Potential Optoelectronic Applications

Hydrazine derivatives are widely used as building blocks for fluorescent molecules, particularly through their conversion into hydrazones. The reaction of a hydrazine with an aldehyde or ketone yields a hydrazone; if the carbonyl compound contains a fluorophore or a conjugated system, the resulting hydrazone can exhibit useful fluorescent properties.

While tert-butylhydrazine itself is not fluorescent, it can be readily converted into fluorescent derivatives. The formation of a hydrazone by reacting tert-butylhydrazine with an aromatic aldehyde can create a molecule with an extended π-conjugated system, which is often a prerequisite for fluorescence nih.govresearchgate.net. The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the structure of the aldehyde used nih.gov. For instance, hydrazones formed from aromatic aldehydes generally show red-shifted absorption and emission maxima compared to those from aliphatic aldehydes nih.gov.

This principle is exploited in the development of fluorescent probes. Non-fluorescent or weakly fluorescent hydrazine derivatives can be designed to react with specific analytes (like biological carbonyls) to form a highly fluorescent hydrazone, enabling "turn-on" detection nih.govresearchgate.net. The synthesis of various fluorescent hydrazides and their subsequent reaction to form fluorescent hydrazones for high-performance liquid chromatography (HPLC) applications underscores the versatility of this chemical transformation nih.gov. Therefore, tert-butylhydrazine serves as a potential precursor for custom-designed fluorescent hydrazones with applications in sensing, bio-imaging, and optoelectronic materials.

Exploration of tert-Butylhydrazine Derivatives in the Development of Bioactive Molecules and Ecdysone Agonists

One of the most significant applications of tert-butylhydrazine derivatives is in the field of agrochemicals, specifically in the development of insecticides that act as ecdysone agonists. Ecdysone is a steroid hormone that controls molting in insects. Ecdysone agonists are compounds that mimic the action of this hormone, leading to a premature and lethal molt, thereby controlling pest populations nih.govnih.gov.

The first non-steroidal ecdysone agonist discovered was RH-5849, or 1,2-dibenzoyl-1-tert-butylhydrazine (B1680582) nih.govnih.gov. This molecule features the tert-butylhydrazine core, which proved to be a critical structural element for its biological activity. The development of RH-5849 opened up a new class of insecticides known as diacylhydrazines.

Following this discovery, extensive research led to the development of more potent and selective ecdysone agonists based on the same chemical scaffold. A prominent example is Tebufenozide, which is N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide bcpcpesticidecompendium.orgnih.govwikipedia.org. Tebufenozide is a widely used insecticide against caterpillar pests and functions as an ecdysone agonist, inducing premature molting nih.govwikipedia.org. The core structure is a diacylhydrazine where one of the nitrogen atoms is substituted with a tert-butyl group. This substitution is crucial for fitting into the ecdysone receptor pocket of target insects.

The success of these compounds has established the tert-butyl diacylhydrazine framework as a key pharmacophore for the design of potent and selective insect growth regulators.

Table 2: Bioactive tert-Butylhydrazine Derivatives - Ecdysone Agonists

| Compound Name | Chemical Name | CAS Number | Molecular Formula | Key Application |

| RH-5849 | 1,2-Dibenzoyl-1-tert-butylhydrazine | 112225-87-3 | C18H20N2O2 | Prototype non-steroidal ecdysone agonist insecticide nih.govnih.gov |

| Tebufenozide | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | 112410-23-8 | C22H28N2O2 | Broad-spectrum insecticide against lepidopteran pests bcpcpesticidecompendium.orgnih.govwikipedia.org |

Q & A

Basic: What are the primary roles of sulfuric acid derivatives in organic synthesis involving nitrogen-containing compounds like tert-butylhydrazine?

Sulfuric acid derivatives, such as alumina sulfuric acid (ASA), molybdate sulfuric acid (MSA), and tungstate sulfuric acid (TSA), serve as efficient solid acid catalysts in condensation, cyclization, and heterocycle synthesis. For example, ASA catalyzes Pechmann condensations to synthesize coumarins and dihydroxyanthracenes, achieving yields of 85–95% under solvent-free or ethanol reflux conditions . These catalysts enhance reaction efficiency by activating carbonyl groups and stabilizing intermediates, which is critical in reactions involving tert-butylhydrazine for forming hydrazones or sulfonic acid derivatives. Compared to traditional sulfuric acid (H₂SO₄), solid acids reduce corrosion, improve recyclability, and minimize waste .

Advanced: How can researchers optimize solvent and catalyst selection for tert-butylhydrazine-mediated syntheses using sulfuric acid derivatives?

Methodology:

- Catalyst Screening: Test solid acids (e.g., ASA, MSA, TSA) against H₂SO₄ under identical conditions. For instance, ASA outperformed H₂SO₄ in synthesizing 9-aryl-1,8-dioxooctahydroxanthenes (yields: 92% vs. 70%) due to higher acidity and surface area .

- Solvent Effects: Compare polar (ethanol, methanol) vs. nonpolar (hexane) solvents. Ethanol enhances protonation in Pechmann condensations, while solvent-free conditions reduce side reactions in Biginelli syntheses .

- Temperature Control: Microwave-assisted reactions with ASA reduce time (e.g., 10 minutes for dihydropyridines) while maintaining yields >90% .

Data Contradictions:

- Ethanol is optimal for Pechmann condensations , but solvent-free conditions yield higher purity in Biginelli reactions .

- Catalyst loadings >10 mol% may reduce yields due to side reactions (e.g., over-acidification) .

Basic: What advantages do solid sulfuric acid catalysts offer over liquid H₂SO₄ in green chemistry?

Solid acids like ASA and MSA align with green chemistry principles by:

- Recyclability: ASA retains >90% activity after 5 cycles in coumarin synthesis .

- Reduced Waste: Eliminates neutralization steps required for liquid H₂SO₄ .

- Safety: Non-corrosive and non-volatile, minimizing handling risks .

Advanced: How can kinetic modeling resolve contradictions in sulfuric acid-catalyzed reaction mechanisms?

Case Study: In fructose conversion to 5-hydroxymethylfurfural (HMF), a power-law kinetic model revealed maximum HMF yields (56 mol%) at low acid concentrations (0.005 M) and 166°C. Higher acid concentrations (1 M) favored levulinic acid (70 mol%) but increased humin byproducts .

Methodology:

- Conduct time-resolved experiments to track intermediates (e.g., via HPLC or NMR).

- Apply Arrhenius plots to differentiate activation energies for desired vs. side reactions.

- Validate models against experimental data to refine rate constants and optimize conditions.

Advanced: What analytical techniques are critical for elucidating mechanisms in tert-butylhydrazine-sulfuric acid reactions?

- Spectroscopy: FTIR and ¹H-NMR identify intermediates like acyl imines in MSA-catalyzed gem-bisamide synthesis .

- Mass Spectrometry: Detects transient species (e.g., hydrazine-sulfonic acid adducts) in phenylhydrazine sulfonation .

- Computational Studies: Density functional theory (DFT) models explain the autocatalytic role of H₂SO₄ in SO₃ hydrolysis, where dimeric H₂SO₄ stabilizes transition states .

Basic: How does sulfuric acid influence the stability and reactivity of tert-butylhydrazine in synthesis?

While direct evidence is limited, analogous systems (e.g., phenylhydrazine sulfonation) show that:

- H₂SO₄ protonates hydrazine groups, enhancing electrophilicity for nucleophilic attack in sulfonic acid formation .

- Excess acid may degrade tert-butylhydrazine via oxidation; optimal pH (1–3) and low temperatures (0–5°C) mitigate decomposition .

Advanced: How do biphasic systems affect sulfuric acid recovery in alkylation reactions?

In alkylated hydrocarbon emulsions, 97.6% of H₂SO₄ is recoverable via phase separation. Key factors:

- Temperature: Recovery remains consistent (92.5–100.4%) across 25–90°C .

- Emulsion Stability: Small acid-hydrocarbon bubbles persist but do not affect yields .

Recommendation: Use high-shear mixing to stabilize emulsions and improve acid contact time.

Gaps and Inconsistencies

- Solvent Effects: Conflicting results on ethanol vs. solvent-free conditions require reaction-specific optimization .

- Catalyst Degradation: Long-term recyclability of solid acids (>10 cycles) remains understudied .

- Hydrazine Stability: Limited data on tert-butylhydrazine stability under strong acid conditions necessitates further kinetic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.